SDS22+ protein is primarily derived from mammalian cells, where it is expressed as part of the cellular machinery that regulates protein phosphorylation and dephosphorylation. This protein is particularly notable for its involvement in the assembly of inactive complexes that are later activated for various cellular functions.
SDS22+ belongs to a class of proteins known as regulatory proteins, specifically those that modulate the activity of protein phosphatases. It is classified as a leucine-rich repeat protein, which suggests structural features that facilitate its interactions with other proteins.
The synthesis of SDS22+ can be achieved through both in vivo and in vitro methods. In vivo synthesis typically involves recombinant DNA technology, where the gene encoding SDS22+ is inserted into an expression vector and introduced into host cells for protein production. In vitro methods, such as cell-free protein synthesis systems, allow for controlled conditions to produce SDS22+ without the complexities of living cells.
In vitro synthesis often employs systems like the PURE (Protein synthesis Using Recombinant Elements) system, which utilizes purified components for translation. This method allows for high levels of purity and control over reaction conditions, making it suitable for studying post-translational modifications and folding of SDS22+. Additionally, techniques such as mass spectrometry can be used to analyze the synthesized protein's identity and purity.
SDS22+ exhibits a leucine-rich repeat motif, which is characteristic of proteins involved in protein-protein interactions. The structure facilitates binding to PP1 and Inhibitor-3, forming a complex essential for regulating PP1 activity.
Crystallographic studies have provided insights into the three-dimensional structure of SDS22+, revealing how it interacts with its binding partners. These studies indicate that the structure is dynamic, allowing for conformational changes necessary during holoenzyme assembly.
SDS22+ participates in several key reactions within the cell. It forms an inactive complex with PP1 and Inhibitor-3, which is crucial for regulating PP1's activity. This complex acts as a substrate for ATPase p97/VCP, which facilitates the extraction of SDS22+ and Inhibitor-3 from PP1, thereby activating it for further interactions with other regulatory subunits.
The formation and disassembly of these complexes are tightly regulated processes that involve ATP hydrolysis. The interaction dynamics between SDS22+, PP1, and Inhibitor-3 are critical for maintaining cellular homeostasis and responding to signaling cues.
The mechanism by which SDS22+ exerts its effects involves stabilizing nascent PP1 before it associates with regulatory subunits. By locking PP1 in an inactive conformation, SDS22+ prevents premature activation until all necessary components are assembled.
Studies have shown that mutations in SDS22+ can lead to decreased levels of functional PP1, resulting in hyperphosphorylation of substrates and potential cellular dysfunctions. This highlights the importance of SDS22+ in maintaining proper signaling pathways within cells.
SDS22+ is typically soluble in aqueous buffers at physiological pH levels. Its stability can be affected by temperature and ionic strength, which are important considerations during purification and storage.
The protein exhibits specific binding affinities to its partners due to its structural motifs. Its interactions are primarily mediated through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
SDS22+ has several applications in scientific research, particularly in studies related to cell signaling pathways involving protein phosphorylation. Its role in regulating PP1 makes it a target for investigating diseases associated with dysregulated phosphorylation states, such as cancer and neurodevelopmental disorders. Furthermore, understanding SDS22+'s mechanisms can provide insights into developing therapeutic strategies aimed at modulating its activity or restoring normal function in pathological conditions.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4